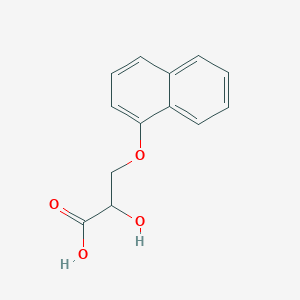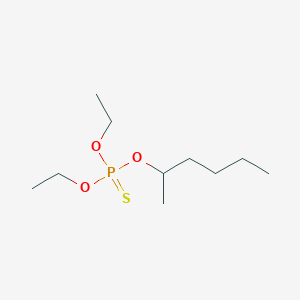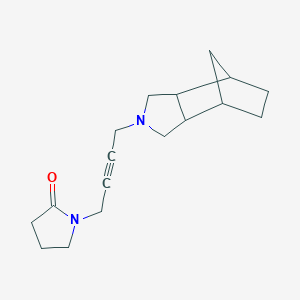
1-(4-(Hexahydro-4,7-methanoisoindolin-2-yl)-2-butynyl)-2-pyrrolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(Hexahydro-4,7-methanoisoindolin-2-yl)-2-butynyl)-2-pyrrolidinone, also known as HMI-041, is a chemical compound that has been widely studied in scientific research due to its potential pharmacological properties. This compound belongs to the class of isoindoline derivatives and has been found to possess a variety of biological activities, making it a promising candidate for drug development.
Mecanismo De Acción
The exact mechanism of action of 1-(4-(Hexahydro-4,7-methanoisoindolin-2-yl)-2-butynyl)-2-pyrrolidinone is not fully understood, but it is thought to involve the modulation of various signaling pathways in the body. 1-(4-(Hexahydro-4,7-methanoisoindolin-2-yl)-2-butynyl)-2-pyrrolidinone has been found to interact with several receptors and enzymes, including the cannabinoid receptor CB2, the transient receptor potential vanilloid 1 (TRPV1) channel, and the enzyme fatty acid amide hydrolase (FAAH). These interactions can lead to the inhibition of pro-inflammatory cytokine production and the modulation of pain sensitivity.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 1-(4-(Hexahydro-4,7-methanoisoindolin-2-yl)-2-butynyl)-2-pyrrolidinone have been extensively studied in animal models. Studies have shown that 1-(4-(Hexahydro-4,7-methanoisoindolin-2-yl)-2-butynyl)-2-pyrrolidinone can reduce inflammation and pain sensitivity, as well as improve motor function in animal models of neurological disorders such as multiple sclerosis. 1-(4-(Hexahydro-4,7-methanoisoindolin-2-yl)-2-butynyl)-2-pyrrolidinone has also been found to have minimal toxicity and side effects in animal studies, making it a promising candidate for further development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(4-(Hexahydro-4,7-methanoisoindolin-2-yl)-2-butynyl)-2-pyrrolidinone for lab experiments is its potential as a tool compound for the study of inflammatory and pain pathways. 1-(4-(Hexahydro-4,7-methanoisoindolin-2-yl)-2-butynyl)-2-pyrrolidinone can be used to selectively modulate these pathways, allowing for the identification of novel targets for drug development. However, one limitation of 1-(4-(Hexahydro-4,7-methanoisoindolin-2-yl)-2-butynyl)-2-pyrrolidinone is its relatively low potency compared to other compounds, which may limit its usefulness in certain experiments.
Direcciones Futuras
There are several future directions for the study of 1-(4-(Hexahydro-4,7-methanoisoindolin-2-yl)-2-butynyl)-2-pyrrolidinone. One area of research is the development of more potent derivatives of 1-(4-(Hexahydro-4,7-methanoisoindolin-2-yl)-2-butynyl)-2-pyrrolidinone for use as drug candidates. Another area of research is the investigation of the potential of 1-(4-(Hexahydro-4,7-methanoisoindolin-2-yl)-2-butynyl)-2-pyrrolidinone for the treatment of other diseases, such as cancer and neurodegenerative disorders. Additionally, the exact mechanism of action of 1-(4-(Hexahydro-4,7-methanoisoindolin-2-yl)-2-butynyl)-2-pyrrolidinone and its interactions with various receptors and enzymes could be further elucidated through biochemical and structural studies.
Métodos De Síntesis
The synthesis of 1-(4-(Hexahydro-4,7-methanoisoindolin-2-yl)-2-butynyl)-2-pyrrolidinone involves the reaction of 4-(hexahydro-4,7-methanoisoindolin-2-yl)-2-butyn-1-ol with 2-pyrrolidinone in the presence of a catalyst. The reaction proceeds through a series of steps, including dehydration and cyclization, to form the final product. The synthesis of 1-(4-(Hexahydro-4,7-methanoisoindolin-2-yl)-2-butynyl)-2-pyrrolidinone has been reported in several scientific publications, and the yield and purity of the compound can be optimized through various reaction conditions.
Aplicaciones Científicas De Investigación
1-(4-(Hexahydro-4,7-methanoisoindolin-2-yl)-2-butynyl)-2-pyrrolidinone has been extensively studied for its potential pharmacological properties. One of the main areas of research has been its anti-inflammatory activity. Studies have shown that 1-(4-(Hexahydro-4,7-methanoisoindolin-2-yl)-2-butynyl)-2-pyrrolidinone can inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. This makes 1-(4-(Hexahydro-4,7-methanoisoindolin-2-yl)-2-butynyl)-2-pyrrolidinone a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory activity, 1-(4-(Hexahydro-4,7-methanoisoindolin-2-yl)-2-butynyl)-2-pyrrolidinone has also been found to possess analgesic properties. Studies have shown that 1-(4-(Hexahydro-4,7-methanoisoindolin-2-yl)-2-butynyl)-2-pyrrolidinone can reduce pain sensitivity in animal models, making it a potential candidate for the treatment of chronic pain.
Propiedades
Número CAS |
14053-10-2 |
|---|---|
Nombre del producto |
1-(4-(Hexahydro-4,7-methanoisoindolin-2-yl)-2-butynyl)-2-pyrrolidinone |
Fórmula molecular |
C17H24N2O |
Peso molecular |
272.4 g/mol |
Nombre IUPAC |
1-[4-(4-azatricyclo[5.2.1.02,6]decan-4-yl)but-2-ynyl]pyrrolidin-2-one |
InChI |
InChI=1S/C17H24N2O/c20-17-4-3-9-19(17)8-2-1-7-18-11-15-13-5-6-14(10-13)16(15)12-18/h13-16H,3-12H2 |
Clave InChI |
JSIGXBPLLLEIPY-UHFFFAOYSA-N |
SMILES |
C1CC(=O)N(C1)CC#CCN2CC3C4CCC(C4)C3C2 |
SMILES canónico |
C1CC(=O)N(C1)CC#CCN2CC3C4CCC(C4)C3C2 |
Sinónimos |
1-[4-(Hexahydro-4,7-methanoisoindolin-2-yl)-2-butynyl]-2-pyrrolidone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



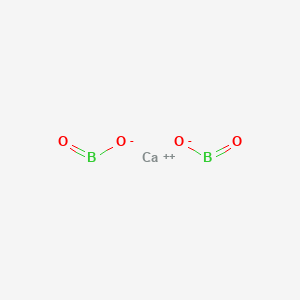
![(4R)-N-hydroxy-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamide](/img/structure/B77843.png)
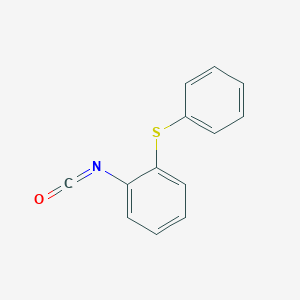
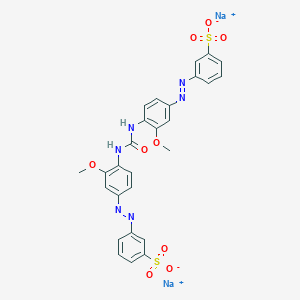
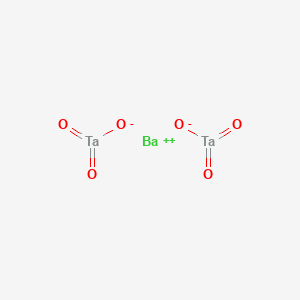
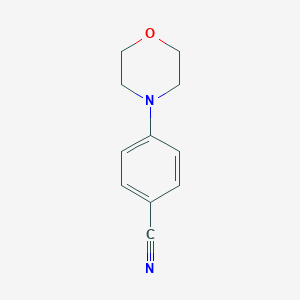

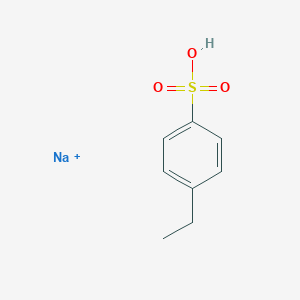
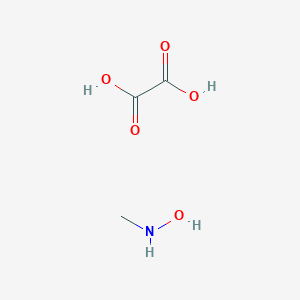

![(3S)-3,3aβ,4,5,5a,6,7,9,9aβ,9bα-Decahydro-3β,5aα,9α-trimethylnaphtho[1,2-b]furan-2,8-dione](/img/structure/B77861.png)

